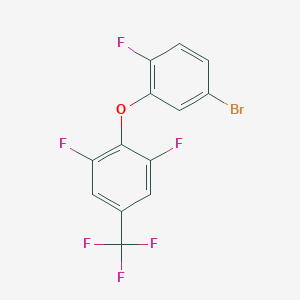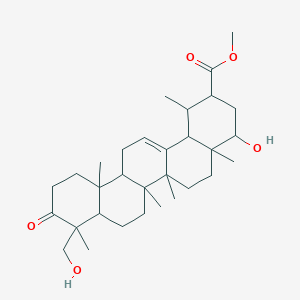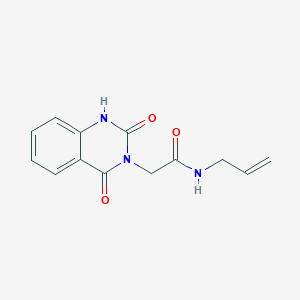![molecular formula C23H16Cl2N2O4 B14091718 1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091718.png)
1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: The chromeno[2,3-c]pyrrole intermediate and a nitrile compound.
Conditions: The reaction is typically performed under acidic or basic conditions to facilitate the cyclization process.
Product: Oxazole-fused chromeno[2,3-c]pyrrole intermediate.
Step 3: Substitution with Dichlorophenyl and Dimethyl Groups
Reagents: The oxazole-fused intermediate, 3,4-dichlorophenyl chloride, and dimethylating agents.
Conditions: The reaction is carried out under controlled temperature and pressure conditions.
Product: 1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
準備方法
The synthesis of 1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reaction conditions and reagents
-
Step 1: Synthesis of Chromeno[2,3-c]pyrrole Core
Reagents: Starting materials such as 2-hydroxyacetophenone and an appropriate amine.
Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst.
Product: Chromeno[2,3-c]pyrrole intermediate.
化学反応の分析
1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: The reaction is typically carried out in an acidic medium.
Products: Oxidized derivatives of the compound, which may include the formation of carbonyl groups.
-
Reduction:
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: The reaction is performed under mild conditions to prevent over-reduction.
Products: Reduced derivatives, including the conversion of carbonyl groups to alcohols.
-
Substitution:
Reagents: Halogenating agents, nucleophiles, or electrophiles.
Conditions: The reaction conditions vary depending on the type of substitution (e.g., nucleophilic or electrophilic).
Products: Substituted derivatives with different functional groups replacing the original substituents.
科学的研究の応用
1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications due to its unique structure and reactivity.
-
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
-
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
-
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
- Studied for its role in drug development and design.
-
Industry:
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
- Investigated for its potential use in agricultural chemicals and pesticides.
作用機序
The mechanism of action of 1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways.
-
Molecular Targets:
- The compound may interact with enzymes, receptors, and proteins, leading to inhibition or activation of specific biological pathways.
- Potential targets include enzymes involved in inflammation, microbial growth, and cancer cell proliferation.
-
Pathways Involved:
- The compound may modulate signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways.
- Its effects on these pathways can lead to anti-inflammatory, antimicrobial, and anticancer activities.
類似化合物との比較
1-(3,4-Dichlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the dichlorophenyl group, which may influence its chemical properties and applications.
Uniqueness:
- The presence of both dichlorophenyl and dimethyl groups in 1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione contributes to its unique chemical reactivity and potential biological activities.
- Its fused heterocyclic structure makes it a valuable compound for various scientific research applications.
特性
分子式 |
C23H16Cl2N2O4 |
|---|---|
分子量 |
455.3 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H16Cl2N2O4/c1-10-6-14-17(7-11(10)2)30-22-19(21(14)28)20(13-4-5-15(24)16(25)9-13)27(23(22)29)18-8-12(3)31-26-18/h4-9,20H,1-3H3 |
InChIキー |
QRDQOYUONCGFQV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Methoxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091645.png)
![(2Z)-2-[(1-benzyl-3,4-dihydro-2H-pyridin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B14091653.png)

![4-(4-{(Z)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}phenyl)morpholine](/img/structure/B14091666.png)
![1-[3-(Diethylamino)propyl]-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-phenylmethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14091671.png)

![2-Amino-5-bromo-3',6'-bis(diethylamino)-2,3-dihydrospiro[isoindole-1,9'-xanthene]-3-one](/img/structure/B14091684.png)
![2-Butyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091687.png)
![methyl (4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetate](/img/structure/B14091704.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14091720.png)

![7-Fluoro-1-(2-fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091733.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B14091742.png)
